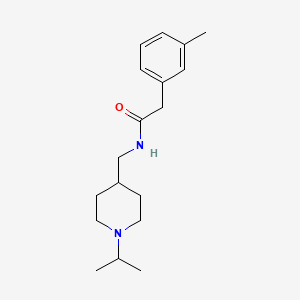
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its molecular structure, which includes an isopropyl group attached to the piperidine ring and a m-tolyl group attached to the acetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable di-amine precursor.
Introduction of Isopropyl Group: The isopropyl group is introduced through a reductive amination reaction involving the piperidine ring and an appropriate ketone or aldehyde.
Attachment of m-Tolyl Group: The m-tolyl group is introduced through a nucleophilic substitution reaction involving the piperidine derivative and a suitable m-tolyl halide.
Formation of Acetamide Moiety: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with high purity and minimal by-products.
化学反应分析
Types of Reactions: N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various substituted piperidines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide is used to study the interactions of piperidine derivatives with biological targets. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.
Medicine: This compound has potential medicinal applications, particularly in the development of drugs targeting central nervous system disorders, pain management, and other therapeutic areas. Its structural features make it a candidate for further drug development and optimization.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including polymers, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in chemical manufacturing processes.
作用机制
The mechanism by which N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound's binding affinity and specificity to these targets determine its biological activity. The pathways involved can include modulation of neurotransmitter systems, inhibition of enzyme activity, or alteration of cellular signaling processes.
相似化合物的比较
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: This compound shares structural similarities with the subject compound but has a different aromatic group attached to the indole ring.
2-Chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine: This compound contains a quinazolinone core and additional functional groups compared to the subject compound.
1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-yl): This compound features a chlorophenyl group and an oxoethyl moiety, differing from the subject compound in its substituents.
Uniqueness: N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide is unique due to its specific combination of functional groups and structural features
属性
IUPAC Name |
2-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(2)20-9-7-16(8-10-20)13-19-18(21)12-17-6-4-5-15(3)11-17/h4-6,11,14,16H,7-10,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHFXFXTIOGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
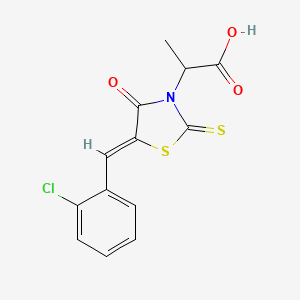
![3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide](/img/structure/B2908604.png)
![(2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)
![3-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2908607.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2908609.png)
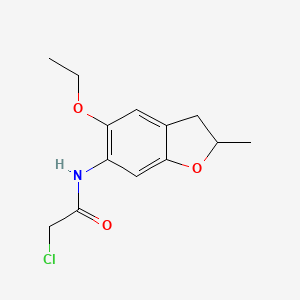

![5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2908617.png)
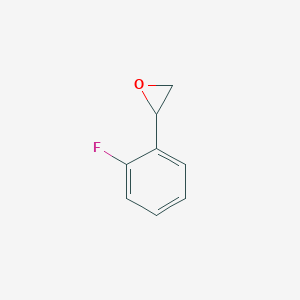
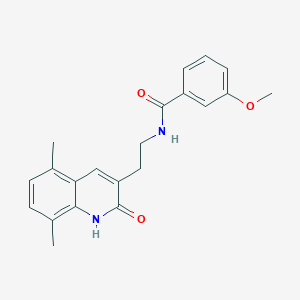

![4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2908625.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B2908626.png)
